2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C27H28N4O4S and its molecular weight is 504.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel pyrrolopyrimidine derivative showing promising biological activity, particularly in the field of oncology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of pyrrolopyrimidine derivatives generally involves multi-step organic reactions. For this specific compound, key synthetic steps include:
- Formation of the pyrrolopyrimidine core through cyclization reactions.
- Introduction of substituents such as the ethoxyphenyl and tetrahydrofuran groups to enhance biological activity and solubility.
- Thioether formation to improve pharmacokinetic properties.
Biological Activity
Recent studies have highlighted various aspects of the biological activity of pyrrolopyrimidine derivatives, including their anticancer properties.
Anticancer Properties
- Mechanism of Action : The compound exhibits antiproliferative activity by causing cell cycle arrest in the G2/M phase without inducing apoptosis. This mechanism is crucial for its potential use in cancer therapy .
- Efficacy : In vitro studies have reported effective concentrations (EC50) ranging from 0.014 to 14.5 μM against various cancer cell lines, indicating a broad spectrum of activity .
- Selectivity : Some derivatives have shown enhanced selectivity against mutant forms of epidermal growth factor receptor (EGFR), which is significant for treating non-small cell lung cancer (NSCLC) .
Pharmacokinetics
Pharmacokinetic studies indicate a plasma half-life of approximately 32.7 minutes for certain analogs, suggesting rapid metabolism and clearance from the body . Modifications to the structure, such as N-substitutions, have been explored to improve metabolic stability and reduce toxicity.
Case Studies
Several case studies have demonstrated the effectiveness of similar compounds in clinical settings:
- Triple Negative Breast Cancer (TNBC) : Pyrrolopyrimidine derivatives have shown promise as therapeutic agents against TNBC due to their ability to inhibit critical pathways involved in tumor growth .
- EGFR Mutations : The development of third-generation EGFR tyrosine kinase inhibitors (TKIs) has been a focus area, with some pyrrolopyrimidine derivatives exhibiting significantly higher potency against mutant EGFR compared to wild-type .
Data Tables
Compound Name | EC50 (μM) | Selectivity | Half-life (min) | Application Area |
---|---|---|---|---|
Compound A | 0.014 | High | 32.7 | Cancer Therapy |
Compound B | 0.21 | 493-fold | - | NSCLC |
Compound C | 14.5 | Moderate | - | TNBC |
Propriétés
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S/c1-2-34-20-12-10-19(11-13-20)31-26(33)25-24(22(16-29-25)18-7-4-3-5-8-18)30-27(31)36-17-23(32)28-15-21-9-6-14-35-21/h3-5,7-8,10-13,16,21,29H,2,6,9,14-15,17H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJZBXBBZAQAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.